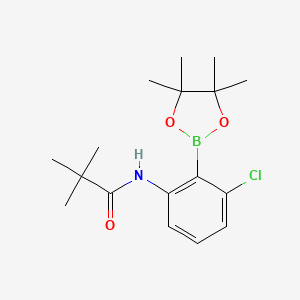

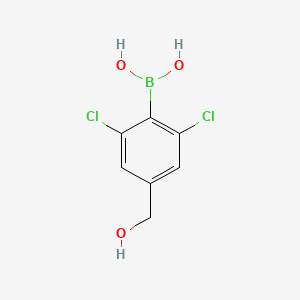

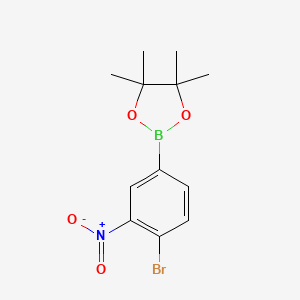

4-Bromo-3-chloro-2-methylphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

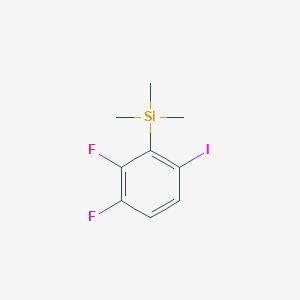

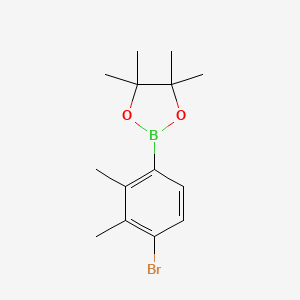

4-Bromo-3-chloro-2-methylphenylboronic acid is a chemical compound with the molecular formula C7H7BBrClO2 . It has a molecular weight of 249.3 and is typically stored at temperatures between 2-8°C . It is a solid substance and is primarily used in industrial processing and manufacturing .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BBrClO2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3,11-12H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Aplicaciones Científicas De Investigación

Crystallographic Insights and Structural Applications

The study of crystal structures of halophenylboronic acids, including derivatives closely related to 4-bromo-3-chloro-2-methylphenylboronic acid, provides significant insights into their supramolecular architecture. For instance, Shimpi, Seethalekshmi, and Pedireddi (2007) explored the crystal structures of 4-chloro- and 4-bromophenylboronic acids, revealing how these molecules are interconnected through O−H···O interactions formed by −B(OH)2 groups. Such studies highlight the importance of these boronic acids in understanding molecular interactions and designing supramolecular structures, which could have implications in materials science and nanotechnology (Shimpi, Seethalekshmi, & Pedireddi, 2007).

Applications in Organic Synthesis

Boronic acids, including this compound, are pivotal in organic synthesis, particularly in Suzuki cross-coupling reactions. These reactions are instrumental in forming carbon-carbon bonds, a fundamental step in synthesizing complex organic molecules. For example, Bellina, Anselmi, Viel, Mannina, and Rossi (2001) have utilized arylboronic acids in the selective synthesis of furanones, showcasing the versatility of boronic acids in facilitating diverse organic transformations. This application is crucial in the development of pharmaceuticals, agrochemicals, and organic materials (Bellina, Anselmi, Viel, Mannina, & Rossi, 2001).

Safety and Hazards

The safety information for 4-Bromo-3-chloro-2-methylphenylboronic acid indicates that it has some hazards associated with it. The GHS pictograms indicate that it is a substance that requires a warning . The hazard statements include H315, H319, and H335 , which correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively .

Propiedades

IUPAC Name |

(4-bromo-3-chloro-2-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrClO2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3,11-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPOZPMOVWCDEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Br)Cl)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.